Cas no 334986-99-1 (7-Methoxyindoline)
7-Methoxyindoline Chemical and Physical Properties
Names and Identifiers
-
- 7-Methoxyindoline
- 1H-Indole,2,3-dihydro-7-methoxy-
- 7-METHOXY-2,3-DIHYDRO-1H-INDOLE
- 1H-Indole,2,3-dihydro-7-methoxy
- 7-Methoxy-2,3-dihydroindole
- 7-Methoxy-indolin
- DTXSID80564695
- (4-METHYLSULFANYL-PHENYL)-PHOSPHONICACID
- Q-102602
- SY235533
- 334986-99-1
- SB36663
- EN300-1145509
- QLVATPFLTCNUBR-UHFFFAOYSA-N
- BS-16888
- MFCD07371620
- BB 0261085
- 7-methoxy-2,3-dihydro-1H-indole, AldrichCPR
- Y14696
- A1-06529
- AKOS002433817
- FT-0692963
- CS-0085466
- SCHEMBL4795981
- DB-068836
-
- MDL: MFCD07371620
- Inchi: 1S/C9H11NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3
- InChI Key: QLVATPFLTCNUBR-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2=C1NCC2
Computed Properties
- Exact Mass: 149.08400
- Monoisotopic Mass: 149.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- PSA: 21.26000
- LogP: 1.80120
7-Methoxyindoline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Methoxyindoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OA119-50mg |
7-Methoxyindoline |
334986-99-1 | 96% | 50mg |
318.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OA119-1g |
7-Methoxyindoline |
334986-99-1 | 96% | 1g |
2328.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OA119-200mg |
7-Methoxyindoline |
334986-99-1 | 96% | 200mg |
582.0CNY | 2021-07-14 | |
| Chemenu | CM146977-1g |
7-Methoxy-2,3-dihydro-1H-indole |
334986-99-1 | 95% | 1g |
$669 | 2021-08-05 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY235533-1g |
7-Methoxyindoline |
334986-99-1 | ≥95% | 1g |
¥3750.00 | 2025-04-15 | |
| TRC | M269853-10mg |
7-Methoxy-2,3-dihydro-1H-indole |
334986-99-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M269853-50mg |
7-Methoxy-2,3-dihydro-1H-indole |
334986-99-1 | 50mg |
$ 115.00 | 2022-06-04 | ||
| TRC | M269853-100mg |
7-Methoxy-2,3-dihydro-1H-indole |
334986-99-1 | 100mg |
$ 160.00 | 2022-06-04 | ||
| Chemenu | CM146977-250mg |
7-Methoxy-2,3-dihydro-1H-indole |
334986-99-1 | 95% | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM146977-1g |
7-Methoxy-2,3-dihydro-1H-indole |
334986-99-1 | 95% | 1g |
$*** | 2023-05-30 |
7-Methoxyindoline Suppliers
7-Methoxyindoline Related Literature
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R. R. Hunt,R. L. Rickard J. Chem. Soc. C 1966 344
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2. 220. The constitution of aspidospermine. Part II. Ultraviolet absorption of the Bz-methoxy-tetra- and -hexa-hydrocarbazolesJ. R. Chalmers,H. T. Openshaw,G. F. Smith J. Chem. Soc. 1957 1115
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3. Index of subjects, 1957
Additional information on 7-Methoxyindoline
7-Methoxyindoline: A Promising Compound with Broad Applications in Pharmaceutical Research
7-Methoxyindoline (CAS No. 334986-99-1) represents a unique class of aromatic heterocyclic compounds that have garnered significant attention in the field of pharmaceutical chemistry. This indoline ring system, characterized by its six-membered fused ring structure, serves as a versatile scaffold for the development of bioactive molecules. The introduction of a methoxy group at the 7-position of the indoline ring significantly modulates its physicochemical properties and biological activity, making it an attractive target for drug discovery and targeted therapy research. Recent advancements in synthetic methodologies and computational modeling have further enhanced the potential of 7-Methoxyindoline in addressing complex therapeutic challenges.
7-Methoxyindoline exhibits a unique molecular framework that combines the structural advantages of both indole and piperidine rings. The indoline core provides a rigid, planar structure that is well-suited for molecular recognition processes, while the methoxy substitution introduces polar functionalities that can influence drug-receptor interactions. This structural feature is particularly relevant in the context of signal transduction pathways, where precise modulation of intracellular signaling is critical for therapeutic efficacy. The hydrophobicity of the indoline ring, combined with the electrostatic interactions facilitated by the methoxy group, enables 7-Methoxyindoline to interact with multiple biological targets, including G-protein coupled receptors (GPCRs) and ion channels.
Recent studies have highlighted the potential of 7-Methyloxyindoline in modulating neurotransmitter systems associated with mood disorders and neurodegenerative diseases. For example, a 2023 study published in Journal of Medicinal Chemistry demonstrated that 7-Methoxyindoline derivatives exhibit selective antagonism at the 5-HT2A receptor, a key target in the treatment of schizophrenia and major depressive disorder. The hydrophobic interactions between the indoline ring and the receptor's transmembrane domain, combined with the electrostatic effects of the methoxy group, contribute to the compound's high affinity and selectivity. This finding underscores the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of 7-Methoxyindoline.
The synthetic accessibility of 7-Methoxyindoline has also been a focus of recent research. Traditional methods for synthesizing indoline derivatives often involve complex multi-step procedures, but advances in asymmetric catalysis and green chemistry have enabled more efficient and sustainable approaches. A 2024 study in Organic Letters reported a novel one-pot synthesis of 7-Methoxyindoline using a combination of transition metal catalysts and microwave-assisted reactions. This method significantly reduces reaction time and waste generation, aligning with the principles of green pharmaceutical development. The regioselectivity of the methoxylation step is crucial for maintaining the structural integrity of the indoline ring, which is essential for its biological activity.
Another area of interest in 7-Methoxyindoline research is its potential role in anti-inflammatory and immunomodulatory therapies. A 2023 preclinical study published in Journal of Inflammation Research showed that 7-Methoxyindoline derivatives can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. The hydrophobic interactions between the indoline ring and the NF-κB complex, along with the electron-donating effects of the methoxy group, contribute to the compound's ability to modulate inflammatory pathways. These findings suggest that 7-Methoxyindoline may have applications in the treatment of autoimmune diseases and chronic inflammation.
In the realm of oncology, 7-Methoxyindoline has shown promising potential as a targeted therapy agent. A 2024 study in Cancer Research demonstrated that 7-Methoxyindoline derivatives can selectively induce apoptosis in cancer cells by disrupting mitochondrial function. The hydrophobic interactions between the indoline ring and the mitochondrial membrane, combined with the electrostatic effects of the methoxy group, enable the compound to penetrate cancer cell membranes and trigger the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. This mechanism highlights the importance of lipophilicity and electrostatic interactions in the design of effective anticancer agents.
Furthermore, the computational modeling of 7-Methoxyindoline has provided valuable insights into its potential interactions with biological targets. Molecular docking studies have revealed that the indoline ring can bind to various protein pockets, while the methoxy group contributes to hydrogen bonding interactions. These findings are crucial for the rational design of 7-Methoxyindoline derivatives with improved potency and selectivity. The integration of machine learning algorithms with virtual screening techniques has further accelerated the discovery of novel 7-Methoxyindoline derivatives with optimized biological profiles.
The pharmacokinetic properties of 7-Methoxyindoline are also an important consideration in its development as a therapeutic agent. Studies have shown that the hydrophobicity of the indoline ring enhances the compound's ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. However, the lipophilicity of the compound must be carefully balanced to avoid excessive accumulation in non-target tissues, which could lead to toxicity. The methoxy group plays a crucial role in modulating these properties by introducing polar functionalities that enhance solubility and reduce off-target effects.
Despite the promising potential of 7-Methoxyindoline, several challenges remain in its development as a therapeutic agent. One of the primary challenges is the optimization of its selectivity for specific biological targets. While the compound shows activity against multiple targets, its non-specific interactions could lead to unintended side effects. Addressing this issue requires the development of structure-based drug design strategies that focus on enhancing the compound's target specificity while maintaining its therapeutic efficacy. Additionally, the stability of 7-Methoxyindoline under physiological conditions must be further investigated to ensure its viability as a drug candidate.
In conclusion, 7-Methoxyindoline represents a promising scaffold for the development of novel therapeutic agents across a range of medical applications. Its unique structural features, combined with advances in synthetic methodologies and computational modeling, have positioned it as a valuable tool in the field of pharmaceutical chemistry. Continued research into its biological activity, synthetic accessibility, and pharmacokinetic properties will be crucial in translating its potential into effective therapies for various diseases. As the field of drug discovery continues to evolve, the role of 7-Methoxyindoline in addressing complex therapeutic challenges is likely to expand, further solidifying its importance in the development of next-generation pharmaceuticals.
Further research into the mechanisms of action of 7-Methoxyindoline derivatives is also essential for understanding their full therapeutic potential. While initial studies have provided valuable insights, more in-depth investigations are needed to elucidate the specific pathways through which these compounds exert their biological effects. This includes the study of gene expression profiles, protein-protein interactions, and metabolic pathways influenced by 7-Methoxyindoline. Such studies will not only enhance our understanding of the compound's mechanisms but also guide the design of more effective and targeted therapies.
Additionally, the clinical translation of 7-Methoxyindoline derivatives remains a critical area of focus. While preclinical studies have demonstrated promising results, the compound's efficacy and safety must be rigorously evaluated in human trials. This requires the development of robust pharmacokinetic and pharmacodynamic models to predict the compound's behavior in vivo. The integration of biomarker-based approaches with clinical trials will be essential in identifying the most suitable patient populations and optimizing treatment regimens.
As the field of pharmaceutical research continues to advance, the potential applications of 7-Methoxyindoline are likely to expand. The compound's unique properties make it a valuable candidate for the development of new drugs targeting a wide range of diseases. Continued collaboration between researchers, pharmaceutical companies, and regulatory agencies will be crucial in accelerating the discovery and development of these novel therapies. By leveraging the latest advancements in drug discovery and biotechnology, the potential of 7-Methoxyindoline can be fully realized, paving the way for more effective and innovative treatments for patients around the world.
In summary, the exploration of 7-Methoxyindoline as a therapeutic agent highlights the importance of interdisciplinary research in the field of pharmaceutical chemistry. By combining insights from synthetic chemistry, computational modeling, and biological research, scientists can continue to uncover new possibilities for the development of this compound. As research progresses, the role of 7-Methoxyindoline in the treatment of various diseases is expected to grow, offering new hope for patients in need of effective therapeutic options.
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